1-Deoxymethylsphinganine

Catalog No.
S3379943
CAS No.
1219484-98-6
M.F
C17H37NO
M. Wt
271.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxymethylsphinganine

CAS Number

1219484-98-6

Product Name

1-Deoxymethylsphinganine

IUPAC Name

(2R)-1-aminoheptadecan-2-ol

Molecular Formula

C17H37NO

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1

InChI Key

UGVBFHUWZNNKIK-QGZVFWFLSA-N

SMILES

CCCCCCCCCCCCCCCC(CN)O

Synonyms

1-deoxymethylsphinganine

Canonical SMILES

CCCCCCCCCCCCCCCC(CN)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](CN)O

Enzyme Inhibition and Sphingolipid Metabolism:

1-Deoxy-MS acts as a substrate for several enzymes involved in sphingolipid metabolism, including serine palmitoyltransferase (SPT) and sphingosine kinase (SphK). Studies have shown that 1-Deoxy-MS can inhibit the activity of SPT, thereby potentially impacting ceramide biosynthesis and cellular proliferation []. Additionally, 1-Deoxy-MS can be phosphorylated by SphK, leading to the formation of 1-deoxymethylsphinganine-1-phosphate (1-Deoxy-MS-1-P), a metabolite with potential roles in cell signaling and differentiation [].

Cancer Research:

Due to its ability to modulate sphingolipid metabolism, 1-Deoxy-MS has generated interest in cancer research. Studies suggest that 1-Deoxy-MS may possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells []. Additionally, 1-Deoxy-MS-1-P has been shown to inhibit the proliferation and migration of certain cancer cell lines []. However, further research is needed to fully understand the potential therapeutic applications of 1-Deoxy-MS in cancer treatment.

Neurodegenerative Diseases:

Emerging evidence suggests a potential role for 1-Deoxy-MS in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies have reported altered levels of 1-Deoxy-MS in the brains of patients with these conditions [, ]. However, the underlying mechanisms and the potential therapeutic implications of these findings remain under investigation.

Other Areas of Research:

-Deoxy-MS is also being explored in other areas of scientific research, including its potential roles in:

  • Wound healing: Studies suggest that 1-Deoxy-MS may promote wound healing by stimulating cell proliferation and migration.
  • Skin diseases: 1-Deoxy-MS may play a role in the development and progression of certain skin conditions, such as psoriasis.
  • Inflammation: The potential anti-inflammatory properties of 1-Deoxy-MS are being investigated in various inflammatory diseases.
  • DMSP is a precursor to various sphingolipids, including psychosine and sphingomyelin [].
  • It is found in low abundance in mammalian tissues and can be derived from dietary sphingolipids or synthesized within the cell [].
  • The biological significance of DMSP itself is not fully understood, but it serves as a building block for essential sphingolipids [].

Molecular Structure Analysis

  • DMSP has the chemical formula C₁₇H₃₇NO [].
  • Its structure consists of a long, aliphatic hydrocarbon chain (17 carbons) attached to a sphinganine backbone containing a primary amine and a hydroxyl group. Notably, it lacks a methyl group on the second carbon compared to sphinganine [].

Chemical Reactions Analysis

  • The specific pathway for DMSP synthesis in vivo remains unclear, but it is likely derived from the degradation of sphingolipids or through a demethylation reaction of sphinganine [].
  • DMSP can be further phosphorylated by sphingosine kinase to form 1-(deoxymethyl)-sphingosine-1-phosphate, which plays a role in cell signaling [].

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of isolated DMSP is scarce due to its low abundance in biological samples.
  • As mentioned earlier, the specific function of DMSP is not fully elucidated. However, its role as a precursor to essential sphingolipids suggests its involvement in various cellular processes, including:
    • Maintaining membrane structure and fluidity [].
    • Cell signaling and communication [].
    • Cell growth and differentiation [].
  • No specific information regarding the safety hazards of DMSP is available. However, sphingolipid metabolism is crucial for human health, and disruptions in this pathway can lead to various diseases. Further research is needed to understand the potential impact of DMSP on human health.

XLogP3

6.4

Wikipedia

1-deoxymethylsphinganine

Dates

Modify: 2023-08-19

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